N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}furan-2-carboxamide
Description
N-{3-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}furan-2-carboxamide is a heterocyclic compound featuring a pyridazinone core substituted with a 4-methoxyphenyl group at position 3 and a propyl chain terminating in a furan-2-carboxamide moiety. The 4-methoxyphenyl group enhances lipophilicity and may influence receptor binding, while the furan carboxamide contributes to hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-15-7-5-14(6-8-15)16-9-10-18(23)22(21-16)12-3-11-20-19(24)17-4-2-13-26-17/h2,4-10,13H,3,11-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSOTQXEUDOQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}furan-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.41 g/mol. The compound features a furan ring, a dihydropyridazine moiety, and a methoxyphenyl group, which contribute to its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Some studies suggest that pyridazine derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The presence of the methoxyphenyl group may enhance this effect through increased lipophilicity and improved cellular uptake.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The furan and pyridazine rings may interact with microbial enzymes or disrupt membrane integrity.
- Anti-inflammatory Effects : Certain derivatives have been shown to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes such as COX and LOX.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor effects of pyridazine derivatives. The compound showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol and activation of caspase-9 and -3 .
Case Study 2: Antimicrobial Efficacy
Research conducted at the University of Durham tested various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting potential as an antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}furan-2-carboxamide exhibit significant activity against various cancer types. Specifically, pyridazinone derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs), particularly the MET kinase, which is implicated in several malignancies including lung and breast cancer. These compounds can inhibit tumor growth and metastasis by modulating signaling pathways associated with cancer proliferation .
Mechanism of Action
The mechanism involves the inhibition of MET kinase activity, which is crucial for cancer cell survival and proliferation. By targeting this pathway, these compounds can potentially reduce tumor growth and enhance the efficacy of existing chemotherapy treatments .
Pharmacological Applications
Anti-inflammatory Effects
Compounds with similar structures have shown promise in treating inflammatory diseases. Their ability to modulate immune responses makes them candidates for conditions such as arthritis and other autoimmune disorders. Inhibition of MET kinase can lead to reduced inflammation and tissue damage associated with these diseases .
Neuroprotective Effects
There is emerging evidence that pyridazinone derivatives may also exhibit neuroprotective properties. They could be beneficial in treating neurodegenerative diseases by preventing neuronal cell death through the modulation of signaling pathways involved in cell survival .
Biotechnological Applications
Diagnostic Tools
Due to their specificity in inhibiting MET kinase, these compounds can be utilized as diagnostic tools for diseases associated with unregulated MET activity. Their ability to bind selectively to the kinase can aid in imaging techniques or as biomarkers for certain cancers .
Drug Development Platforms
The structural characteristics of this compound make it a valuable scaffold for drug development. Modifications to its structure may lead to the development of novel therapeutics with enhanced efficacy and reduced side effects .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: 2-(2-Chlorophenyl)-N-{3-[3-(4-Methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide (CAS 1058498-42-2)
- Molecular Formula : C₂₂H₂₂ClN₃O₂
- Molecular Weight : 395.882 g/mol
- Key Differences: Substituents: The pyridazinone core is substituted with a 4-methylphenyl group (vs. 4-methoxyphenyl in the target compound), and the terminal group is an acetamide (vs. furan carboxamide). The chloro substituent on the phenyl ring introduces steric and electronic effects distinct from methoxy. Biological Implications: The acetamide group may engage in weaker hydrogen bonding compared to the furan carboxamide, which has an aromatic oxygen and amide carbonyl .
Table 1: Structural Comparison of Pyridazinone Derivatives
| Compound Name | Core Structure | Substituent (Position 3) | Terminal Group | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-{3-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}furan-2-carboxamide | Pyridazinone | 4-Methoxyphenyl | Furan-2-carboxamide | ~376.4 (calculated) |
| 2-(2-Chlorophenyl)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide | Pyridazinone | 4-Methylphenyl | Acetamide | 395.882 |
| Alfuzosin Impurity A (N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide) | Quinazoline | 4-Amino-6,7-dimethoxy | Furan-2-carboxamide | Not reported |
Functional Analog: Alfuzosin Hydrochloride Impurity A
- Structure: N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide.
- Key Differences: Core Heterocycle: Quinazoline (vs. pyridazinone), which is larger and more planar, favoring π-π stacking interactions. Substituents: The quinazoline has amino and dimethoxy groups, enhancing water solubility and hydrogen-bonding capacity compared to the pyridazinone’s methoxyphenyl. Biological Relevance: Quinazoline derivatives are common in kinase inhibitors (e.g., EGFR inhibitors), whereas pyridazinones are explored in cardiovascular and anti-inflammatory therapies .
Metal-Chelating Pyridinone Derivatives
describes 3-hydroxy-4-pyridinone derivatives with sulfonamide or benzyloxy substituents. For example:
- 3-Hydroxy-1-(3-(4-methoxyphenyl)sulfonylaminopropyl)-2-methyl-pyridin-4-one: Core: Pyridinone (vs. pyridazinone), with a hydroxyl group enabling metal chelation. Substituents: A sulfonylaminopropyl group linked to 4-methoxyphenyl enhances Fe(III)/Al(III) binding, unlike the furan carboxamide in the target compound. Applications: These derivatives are studied for iron overload therapy, highlighting the impact of terminal groups on metal affinity .
Research Findings and Implications
- Solubility and Bioavailability : The methoxy group in the target compound likely improves membrane permeability over methyl or chloro analogs but may reduce aqueous solubility.
- Receptor Binding : The furan carboxamide’s oxygen atoms could mimic adenine in ATP-binding pockets, a feature absent in acetamide-terminated analogs.
- Synthetic Challenges : Structural corrections in emphasize the importance of precise substituent placement, particularly for sulfonamide and carboxamide linkages .
Q & A
Q. What are the recommended synthetic routes for N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}furan-2-carboxamide, and how can purity be optimized?
- Methodological Answer : The compound’s synthesis likely involves coupling a pyridazinone core with a furan-carboxamide side chain. A stepwise approach is advised:
Pyridazinone Core Synthesis : Start with 4-methoxyphenyl-substituted pyridazinone via cyclocondensation of diketones with hydrazine derivatives under acidic conditions (e.g., HCl/EtOH) .
Side-Chain Introduction : Use nucleophilic substitution or amide coupling to attach the propyl-furan-carboxamide moiety. For example, activate the pyridazinone’s nitrogen with a leaving group (e.g., bromide) and react with a propylamine intermediate .
Purity Optimization : Employ high-resolution chromatography (e.g., Chromolith® HPLC Columns) with gradient elution (acetonitrile/water + 0.1% TFA) to resolve byproducts. Purity ≥98% (HPLC) is achievable with iterative recrystallization in ethanol/water .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyridazinone carbonyl at ~165 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretches at ~1680 cm⁻¹ for pyridazinone and carboxamide) .
- HRMS : Validate molecular weight (e.g., ESI+ mode, m/z calculated vs. observed). Cross-reference with pharmacopeial standards for accuracy .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility Screening : Use DMSO for stock solutions (≤10 mM) and test in PBS (pH 7.4) or cell culture media. Turbidimetry or dynamic light scattering (DLS) quantifies precipitation .
- Stability Studies : Perform LC-MS over 24–72 hours under physiological conditions (37°C, 5% CO₂). Monitor degradation products (e.g., hydrolysis of the carboxamide bond) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?
- Methodological Answer :
- Assay Validation : Confirm target specificity using orthogonal assays (e.g., enzymatic vs. cell-based). For kinase inhibitors, compare activity in recombinant enzyme vs. whole-cell lysates .
- Metabolite Interference : Test for off-target effects via metabolite profiling (LC-MS/MS). Adjust assay conditions (e.g., serum-free media) to reduce interference .
- Statistical Rigor : Use triplicate replicates with positive/negative controls. Apply ANOVA or mixed-effects models to account for batch variability .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Methodological Answer :
- Core Modifications : Systematically vary substituents on the pyridazinone (e.g., replace methoxyphenyl with halogenated analogs) and furan-carboxamide (e.g., methyl vs. trifluoromethyl groups) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins. Validate with mutagenesis studies (e.g., alanine scanning) .
- In Vivo Correlation : Compare in vitro IC₅₀ with pharmacokinetic parameters (e.g., Cmax, AUC) in rodent models to prioritize analogs .
Q. What experimental approaches identify off-target effects or polypharmacology?
- Methodological Answer :
- Broad-Panel Screening : Use kinase/proteome profiler arrays (e.g., Eurofins KinaseProfiler™) to assess selectivity across 100+ targets .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., Ingenuity Pathway Analysis).
- Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated probes to capture interacting proteins, followed by LC-MS/MS identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
